Nigellicine
CAS No.: 98063-20-8
Cat. No.: VC1882923
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98063-20-8 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O3/c1-8-6-9-11(10(16)7-8)12(13(17)18)15-5-3-2-4-14(9)15/h6-7H,2-5H2,1H3,(H,17,18) |
| Standard InChI Key | FEJTUHSIRAJLOJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O |
| Canonical SMILES | CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Formula
Nigellicine is classified as an organic heterotricyclic compound with the molecular formula C₁₃H₁₄N₂O₃ . Its structure features a pyridazino[1,2-a]indazole ring system with specific functional groups that contribute to its chemical reactivity and biological properties .
The formal IUPAC name for nigellicine is 1-hydroxy-3-methyl-6H,7H,8H,9H-10λ5-pyridazino[1,2-a]indazol-10-ylium-11-carboxylate, reflecting its complex heterocyclic structure . This systematic nomenclature indicates the presence of multiple ring systems and functional groups that characterize this compound.
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of nigellicine based on database information:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄N₂O₃ |
| Average Molecular Mass | 246.262 g/mol |
| Monoisotopic Mass | 246.100 g/mol |
| CAS Registry Number | 98063-20-8 |
| SMILES Notation | CC1=CC(O)=C2C(=C1)N1CCCC[N+]1=C2C([O-])=O |
| InChI Key | FEJTUHSIRAJLOJ-UHFFFAOYSA-N |
Source: ContaminantDB and PubChem
The structural characteristics of nigellicine, including its heterocyclic nature and functional groups, contribute to its chemical reactivity and potential biological interactions. The compound contains both nitrogen and oxygen atoms within its structure, offering multiple sites for potential hydrogen bonding and other intermolecular interactions .
Chemical Classification and Taxonomy
Within chemical taxonomic systems, nigellicine is classified according to its structural features as shown in Table 2:
| Classification Level | Category |
|---|---|
| Kingdom | Organic compounds |
| Super Class | Organoheterocyclic compounds |
| Class | Benzopyrazoles |
| Sub Class | Indazoles |
| Direct Parent | Pyridazinoindazoles |
| Molecular Framework | Aromatic heteropolycyclic compounds |
This classification highlights that nigellicine belongs to the class of pyridazinoindazoles, which are compounds containing a pyridazine ring fused to an indazole scaffold. This structural arrangement contributes to the compound's chemical behavior and potential biological activity .
Occurrence and Natural Sources
Botanical Source
Nigellicine is primarily found in the seeds of Nigella sativa (black cumin), a flowering plant in the family Ranunculaceae . This plant has been cultivated throughout Southern Europe, North Africa, and Southwest Asia for its aromatic seeds, which have been used both as a spice and in traditional medicine .
Within Nigella sativa seeds, nigellicine occurs naturally alongside other bioactive compounds, including thymoquinone, p-cymene, dithymoquinone (nigellone), thymohydroquinone, carvacrol, and thymol . The relative abundance of these compounds can vary depending on the plant's geographical origin, growing conditions, and extraction methods .
Analytical Methods and Identification
Chemical Identifiers and Synonyms
Nigellicine is registered with multiple chemical identifiers that facilitate its recognition across different databases and research platforms. These include:
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CAS Registry Number: 98063-20-8
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PubChem CID: 11402337
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ChEBI ID: CHEBI:168947
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DSSTox Substance ID: DTXSID901119037
Alternative names for the compound include:
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3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid
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Pyridazino[1,2-a]indazol-5-ium, 11-carboxy-6,7,8,9-tetrahydro-1-hydroxy-3-methyl-, inner salt
These identifiers and synonyms are essential for accurate literature searches and cross-referencing across different chemical databases and research publications.
Research Gaps and Future Directions
Current Limitations in Nigellicine Research
Despite its presence in a medicinally important plant, research specifically focusing on nigellicine remains limited compared to other compounds from Nigella sativa, such as thymoquinone . Several key areas require further investigation:
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Standardized quantification methods for nigellicine in natural sources
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Detailed pharmacokinetic and pharmacodynamic studies
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Specific biological activities attributable to nigellicine independent of other Nigella sativa compounds
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Potential therapeutic applications based on its structural and chemical properties
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